molecular formula C10H14O4 B1355489 2-(2,6-Dimethoxyphenoxy)ethanol CAS No. 6161-82-6

2-(2,6-Dimethoxyphenoxy)ethanol

Cat. No. B1355489
CAS RN: 6161-82-6
M. Wt: 198.22 g/mol
InChI Key: XFZDXZBPRADNBD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)ethanol is a chemical compound with the linear formula C10H14O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dimethoxyphenoxy)ethanol is represented by the SMILES string COC1=C(OCCO)C(OC)=CC=C1 . It has a molecular weight of 198.22 .

Scientific Research Applications

Kinetics in Lignin Model Compounds

A study by Nie et al. (2014) focused on the kinetics of oxidation of lignin model compounds, including those similar to 2-(2,6-Dimethoxyphenoxy)ethanol, by chlorine dioxide. This research is significant for understanding elemental chlorine-free bleaching in pulp, which has implications for reducing environmental pollution in the paper industry (Nie et al., 2014).

Molecular Interactions in Solution

Aparicio et al. (2011) analyzed the properties of poly(ethyleneoxide) + alcohol mixtures using a model similar to 2-(2,6-Dimethoxyphenoxy)ethanol. Their study provides insights into the molecular-level structure of these mixtures, which could have implications in various chemical processes (Aparicio et al., 2011).

Role in Alkaline Pulping Process

Research by Shimizu et al. (2013) investigated the rate of β-O-4 bond cleavage in non-phenolic lignin model compounds, including 2-(2,6-Dimethoxyphenoxy)ethanol, during the alkaline pulping process. This study provides valuable insights for the pulping industry and lignin chemistry (Shimizu et al., 2013).

Photostability in Mechanical Pulps

Harvey and Ragauskas (1996) explored the brightness stabilization effects of hexadienol on lignin model compounds, including 2-(2,6-Dimethoxyphenoxy)ethanol. Their findings contribute to the understanding of photostabilization in mechanical pulps (Harvey & Ragauskas, 1996).

Antioxidant Synthesis

Adelakun et al. (2012) studied the enzymatic modification of 2,6-Dimethoxyphenol for synthesizing dimers with high antioxidant capacity. This research is important for developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Safety And Hazards

When handling 2-(2,6-Dimethoxyphenoxy)ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZDXZBPRADNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558103
Record name 2-(2,6-Dimethoxyphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethoxyphenoxy)ethanol

CAS RN

6161-82-6
Record name 2-(2,6-Dimethoxyphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kawai, M Iwatsuki, M Nakagawa, M Inagaki… - Enzyme and microbial …, 2004 - Elsevier
A non-phenolic β-O-4 lignin substructure model dimer, 1-(4-ethoxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)ethanol (I) was oxidized by Trametes versicolor laccase in the presence …
Number of citations: 31 www.sciencedirect.com
B Hwang - Proceedings of the IAWPS 2003 International …, 2003 - fs.usda.gov
Number of citations: 14 www.fs.usda.gov
N Ayixiamuguli - 2016 - eprints.nottingham.ac.uk
Lignin is the only plant biomass that contains aromatic groups in its structure and can provide a wide range of low molecular weight aromatic chemicals if its depolymerisation can be …
Number of citations: 2 eprints.nottingham.ac.uk
황병호, 이현종 - 산림바이오에너지, 1989 - dbpia.co.kr
Lignin dimeric model compounds with arylglycerol-/3–arylether were synthesized by the modified method of Adler's and Hosoya's procedure, The starting material was commercial 3, 5-…
Number of citations: 0 www.dbpia.co.kr
황병호 - 산림바이오에너지, 2001 - dbpia.co.kr
리그닌 모델화합믈 l-fv 의 시료를 315'C 에서 열분해 시킨 결과. 리그닌 모델화함물 l, 11 의 열분해에서는 gueiaccl 이 o. 4Frn01, DMP 가 0.57 rno 로 0MAP 는 o, 12 와 o, 23rno 로 각각 생성…
Number of citations: 0 www.dbpia.co.kr

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